molecular formula C7H15NO B2525865 [(1R,2R)-2-Amino-1-methylcyclopentyl]methanol CAS No. 2241128-49-2

[(1R,2R)-2-Amino-1-methylcyclopentyl]methanol

Cat. No. B2525865
CAS RN: 2241128-49-2
M. Wt: 129.203
InChI Key: VGJDOVOKSWFTCD-RQJHMYQMSA-N
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Description

[(1R,2R)-2-Amino-1-methylcyclopentyl]methanol is a cycloalkane derivative with an amino group and a methyl group attached to the cyclopentane ring . It’s a chiral compound, meaning it has a non-superimposable mirror image .


Synthesis Analysis

While the specific synthesis method for [(1R,2R)-2-Amino-1-methylcyclopentyl]methanol is not available, similar compounds are often synthesized through reactions involving cycloalkanones . For example, a reaction of cyclobutanone with a suitable reagent, followed by reduction of the resulting ketone with a reducing agent such as lithium aluminum hydride.


Molecular Structure Analysis

The molecular structure of [(1R,2R)-2-Amino-1-methylcyclopentyl]methanol would likely involve a five-membered cyclopentane ring with a methyl group and an amino group attached. The positions of these groups would be determined by the stereochemistry indicated by the (1R,2R) designation .

Scientific Research Applications

Organocatalysis

Organocatalysis involves the use of organic molecules as catalysts to facilitate chemical reactions. Researchers have explored the application of (1R,2R)-2-Amino-1-methylcyclopentyl]methanol-derived organocatalysts in asymmetric reactions. Specifically, a four-step synthesis process was developed to create bifunctional, noncovalent organocatalysts based on the chiral (1R,2R)-cyclohexane-1,2-diamine scaffold. These organocatalysts contain a 1,2-benzenediamine H-bond donor. The compounds were characterized and tested in the Michael addition of acetylacetone to trans-β-nitrostyrene, yielding the addition product with incomplete conversions (up to 93%) and enantioselectivities of up to 41% ee .

Solubility Studies

The solubility of (1R,2R)-2-Amino-1-methylcyclopentyl]methanol L-tartrate (DHT) has been investigated in various mixed solvents. Measurements were conducted using methanol + water, ethanol + water, and 2-propanol + water systems. The solubility data provide valuable insights for pharmaceutical and chemical applications .

Chemical Derivatives

[(1R,2R)-2-Amino-1-methylcyclopentyl]methanol hydrochloride is a chemical derivative of the compound. It is characterized by its hydrochloride salt form and has potential applications in synthetic chemistry and drug development .

properties

IUPAC Name

[(1R,2R)-2-amino-1-methylcyclopentyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-7(5-9)4-2-3-6(7)8/h6,9H,2-5,8H2,1H3/t6-,7+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGJDOVOKSWFTCD-RQJHMYQMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC1N)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1(CCC[C@H]1N)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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